molecular formula C₃₀H₄₆ClN₅O₇S B560588 E3 ligase Ligand-Linker Conjugates 5 CAS No. 2097971-11-2

E3 ligase Ligand-Linker Conjugates 5

Cat. No. B560588
M. Wt: 656.23
InChI Key: ZOYHUTRHKHRRPK-QVRKWNSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-Linker Conjugate 5 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugate 5 involves the combination of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The successful formation of this conjugate leads to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .


Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugate 5 consists of Thalidomide and the corresponding Linker . The molecular formula is C29H37N5O6 .


Chemical Reactions Analysis

E3 Ligase Ligand-Linker Conjugate 5 plays a crucial role in the ubiquitination process, transferring ubiquitin protein to attach the lysine site of targeted substrates .


Physical And Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-Linker Conjugate 5 is 551.63 . It is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker .

Scientific Research Applications

Ubiquitination Mechanisms and E3 Ligase Function

E3 ligases, including those in the context of Ligand-Linker Conjugates 5, are crucial in regulating diverse cellular processes through protein ubiquitination. The structure of these ligases, such as c-Cbl, highlights their role in recruiting E2 enzymes for effective ubiquitin transfer, with implications for both substrate positioning and optimal ubiquitination (Zheng, Wang, Jeffrey, & Pavletich, 2000). Furthermore, the distinct mechanisms of E3s, involving either HECT or RING finger domains, underscore their specificity and catalytic roles in ubiquitination (Pickart, 2001).

PROTACs and E3 Ligase Ligands

Proteolysis-targeting chimeras (PROTACs), leveraging E3 ligase ligands, have emerged as a significant area of research. These chimeras use E3 ligases to ubiquitinate and subsequently degrade target proteins. This approach has been particularly effective in drug discovery and therapeutic applications, as seen in the synthesis and use of various E3 ligase ligands (Bricelj et al., 2021).

Ubiquitin Chain Synthesis Diversity

The synthesis of ubiquitin chains by E3 ligases varies significantly. For instance, certain E3 ligases with E2 enzymes can form ubiquitin chains with diverse linkages, influencing the degradation pathways of proteins (Kim et al., 2007). This diversity is critical for understanding the distinct roles E3 ligases play in cellular processes.

E3 Ligase Structure and Regulation

The structural aspects of E3 ligases provide insights into their function and regulation. Detailed studies have revealed their general architectures and the modes of substrate recognition, which are pivotal for understanding their diverse biological roles and therapeutic potential (Zheng & Shabek, 2017).

Advanced E3 Ligase Research Tools

Innovative tools like activity-based probes have been developed for profiling RING E3s. These probes are crucial for understanding the activation mechanisms and potential drug target opportunities of E3 ligases (Mathur et al., 2019).

E3 Ligases in Disease Regulation

E3 ligases play a significant role in numerous diseases. For instance, the E6AP ubiquitin-protein ligase is implicated in cervical cancer and Angelman syndrome, illustrating the importance of understanding E3 ligase structures for therapeutic interventions (Huang et al., 1999).

Safety And Hazards

E3 Ligase Ligand-Linker Conjugate 5 is for research use only . It is not for sale in certain territories . Special hazards arising from the substance or mixture include Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides, Hydrogen chloride gas .

Future Directions

E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHUTRHKHRRPK-QVRKWNSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46ClN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand-Linker Conjugates 5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 5
Reactant of Route 2
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 5
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 5
Reactant of Route 4
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 5
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 5
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.